molecular formula C20H15N3O5 B1668142 BV02 CAS No. 292870-53-2

BV02

カタログ番号: B1668142
CAS番号: 292870-53-2
分子量: 377.3 g/mol
InChIキー: ZFYSDSINNOLWGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BV02 is an inhibitor of SFN. It also targets YWHAZ of the 14-3-3 protein family.

特性

IUPAC Name

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-11-16(19(26)23(21(11)2)13-6-4-3-5-7-13)22-17(24)14-9-8-12(20(27)28)10-15(14)18(22)25/h3-10H,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYSDSINNOLWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292870-53-2
Record name 292870-53-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The 14-3-3 Protein-Protein Interaction Inhibitor BV02: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BV02 is a small molecule inhibitor that has garnered significant attention in cellular biology and drug discovery for its ability to disrupt 14-3-3 protein-protein interactions (PPIs). It has also been identified as an inhibitor of Stratifin (SFN). By targeting these central regulatory proteins, this compound modulates critical cellular processes, including apoptosis, cell cycle progression, and signal transduction pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in elucidating cellular signaling and exploring novel therapeutic strategies.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid, is a complex organic molecule. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Molecular Formula C₂₀H₁₅N₃O₅
Molecular Weight 377.36 g/mol
CAS Number 292870-53-2
SMILES String O=C1N(C2=CC=CC=C2)N(C)C(C)=C1N3C(C(C=C(C(O)=O)C=C4)=C4C3=O)=O
Appearance Solid powder
Storage Store at -20°C for long-term stability

Mechanism of Action

This compound primarily functions as an inhibitor of 14-3-3 protein-protein interactions. The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of phosphorylated partner proteins, thereby influencing their activity, localization, and stability. This compound has been shown to specifically target the YWHAZ isoform of the 14-3-3 protein family. By occupying the binding groove of 14-3-3 proteins, this compound prevents the interaction with their downstream targets.

One of the most well-characterized consequences of this compound-mediated 14-3-3 inhibition is the disruption of the 14-3-3/c-Abl complex. This disruption leads to the nuclear translocation of the c-Abl tyrosine kinase, a protein involved in cell cycle regulation and apoptosis. In the nucleus, c-Abl can induce apoptotic pathways.

Additionally, this compound is reported to be an inhibitor of Stratifin (SFN), although the specific molecular details of this interaction are less characterized.

Biological Effects and Quantitative Data

This compound exerts a range of biological effects on cells, primarily stemming from its inhibition of 14-3-3 PPIs. These effects include the induction of apoptosis, modulation of the Akt signaling pathway, and antiproliferative activity.

Quantitative Biological Activity

The following table summarizes the reported quantitative data for this compound and its derivatives.

Assay TypeCell LineIC₅₀ Value (µM)NotesReference
Antiproliferative Activity K-5625.2 - 15.8Refers to this compound and its chemically stable derivatives.
14-3-3/c-Abl Inhibition -Low micromolarDescribed as inhibiting the interaction at low micromolar concentrations, promoting c-Abl nuclear translocation.
14-3-3σ Binding Affinity -2.6Refers to a peptide-mimetic derivative of this compound (compound 2-5).
Qualitative Biological Effects
Biological EffectCell Line(s)ConcentrationIncubation TimeObservationsReference
Induction of Apoptosis Bcr-Abl Ba/F35 µM24 hInduces apoptotic death and recruitment of cells into the sub-G1 phase.
Akt Activation SW4805 µM36 hEnhances phosphorylation of Akt at Thr308 and Ser473.
PARP and Caspase-3 Cleavage SW4805 µM36 hAugments the cleavage of PARP and caspase-3, indicative of apoptosis.
Inhibition of Cell Proliferation SW4805 µM36 hDecreases the level of p-Hist3, a marker of cell proliferation.
Induction of Autophagy C33A5 µM6 hIncreases LC3-II levels and decreases SQSTM1 levels.
Effect on MAT1A Promoter HepG25 µM24 hAffects the MAT1A promoter activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

BV02_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_1433 14-3-3 Protein Complex cluster_downstream Downstream Effects This compound This compound 14-3-3_protein 14-3-3 Protein (e.g., YWHAZ) This compound->14-3-3_protein Inhibits Interaction Akt_Signaling Akt Signaling (Phosphorylation) This compound->Akt_Signaling Modulates c-Abl c-Abl 14-3-3_protein->c-Abl Binds and sequesters in cytoplasm Nuclear_c-Abl Nuclear c-Abl c-Abl->Nuclear_c-Abl Translocation Apoptosis Apoptosis Nuclear_c-Abl->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., K-562, SW480) BV02_Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->BV02_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTS Assay) BV02_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI Staining) BV02_Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot Analysis (e.g., p-Akt, Cleaved Caspase-3) BV02_Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50 determination, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

In-Depth Technical Guide: Biological Targets of BV02 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BV02 is a small molecule inhibitor that has garnered significant attention for its pro-apoptotic and anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. The primary molecular target of this compound is the 14-3-3 protein family, a group of highly conserved regulatory proteins involved in a multitude of cellular processes. By disrupting critical protein-protein interactions (PPIs) mediated by 14-3-3, this compound triggers a cascade of events culminating in cell cycle arrest and apoptosis. This document synthesizes available quantitative data, presents detailed experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Primary Biological Target: 14-3-3 Proteins

The principal biological targets of this compound are the seven isoforms of the 14-3-3 protein family (β, γ, ε, ζ, η, σ, and τ). These proteins act as molecular scaffolds, binding to a vast number of partner proteins to regulate their function, localization, and stability. This compound functions as a PPI inhibitor, physically occupying the amphipathic groove of 14-3-3 proteins where partner proteins typically bind.

It is crucial to note that this compound is chemically unstable in aqueous solutions and undergoes a reversible hydration/dehydration process to form its bioactive phthalimide derivative. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying this bioactive form and confirming its direct interaction with 14-3-3σ.

Disruption of the 14-3-3/c-Abl Interaction

A key mechanism of this compound's anti-cancer activity is its ability to disrupt the interaction between 14-3-3 and the c-Abl proto-oncogene. In chronic myeloid leukemia (CML), the fusion protein Bcr-Abl is a constitutively active tyrosine kinase that drives cancer progression. The 14-3-3 proteins bind to and sequester c-Abl in the cytoplasm, preventing its pro-apoptotic functions. By inhibiting this interaction, this compound facilitates the translocation of c-Abl to the nucleus, where it can induce apoptosis. This mechanism is effective even in cancer cells expressing imatinib-resistant B

Methodological & Application

Application Notes and Protocols for Investigating the Akt Signaling Pathway Using BV02

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The small molecule "BV02" is used as a representative placeholder for a hypothetical inhibitor of the Akt signaling pathway in the following application notes and protocols.

Introduction to the Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs). This binding event triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).

Once recruited to the plasma membrane, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, thereby modulating their activity and promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell cycle progression. Given its central role in cell survival and proliferation, the Akt pathway is frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. Small molecule inhibitors are therefore valuable tools for both therapeutic purposes and for dissecting the intricate functions of the Akt signaling network in research settings.

This compound: A Selective Akt Pathway Inhibitor

This compound is a potent and selective small molecule inhibitor designed to target the Akt signaling pathway. By inhibiting Akt, this compound facilitates the study of its downstream effects and provides a means to modulate cellular processes that are dependent on Akt activity. The primary mechanism of action for many Akt inhibitors involves the suppression of Akt kinase activity and the subsequent reduction in the phosphorylation of its downstream targets. The use of such inhibitors can lead to decreased cell growth and the induction of apoptosis in cells where the Akt pathway is constitutively active.

Quantitative Data Summary

The following tables summarize representative quantitative data from experiments investigating the effects of this compound on the Akt signaling pathway.

Table 1: In Vitro Kinase Inhibition

KinaseThis compound IC₅₀ (nM)
Akt115
Akt225
Akt330
PI3K>10,000
PDK1>10,000
mTOR>5,000

Table 2: Inhibition of Akt Phosphorylation in Cellular Assays

Cell LineTreatmentp-Akt (Ser473) Level (% of Control)
PC-3 (PTEN null)Vehicle (DMSO)100
This compound (100 nM)22
This compound (500 nM)8
MCF-7Vehicle (DMSO)100
This compound (100 nM)45
This compound (500 nM)15

Table 3: Effect of this compound on Cell Viability

Cell LineThis compound EC₅₀ (µM)
PC-30.8
MCF-71.5
Normal Fibroblasts>20

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the phosphorylation status of Akt at Serine 473 (a key activation site) in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473) and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Troubleshooting & Optimization

BV02 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of BV02, a 14-3-3 protein-protein interaction (PPI) inhibitor. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -80°C. For short-term storage, -20°C is acceptable. It is recommended to use the compound within 6 months when stored at -80°C and within 1 month when stored at -20°C.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO. Ensure the solution is thoroughly mixed before use. For specific solubility information, please refer to the product data sheet.

Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A3: It is generally not recommended to subject stock solutions of small molecules to multiple freeze-thaw cycles as this may lead to degradation. It is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: How can I check the stability of my this compound solution?

A4: The stability of a this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks over time can indicate degradation.

Q5: What are the visible signs of this compound degradation?

A5: Visible signs of degradation in a solid sample of this compound are unlikely. For stock solutions, precipitation or a change in color may indicate degradation or solubility issues. However, the absence of visible changes does not guarantee stability. Analytical verification is recommended if stability is a concern.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results This compound degradation due to improper storage.Verify storage conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inaccurate concentration of this compound solution.Re-dissolve a fresh vial of this compound powder to prepare a new stock solution. Verify the concentration using a spectrophotometer if an extinction coefficient is known, or by an analytical method like HPLC with a standard curve.
Precipitate observed in stock solution upon thawing Poor solubility or solution supersaturation.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing the stock solution at a lower concentration.
Degradation of the compound.If redissolving the precipitate is unsuccessful, the compound may have degraded. It is advisable to use a fresh vial of this compound.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions.

Storage Temperature Storage Duration
-80°Cup to 6 months
-20°Cup to 1 month

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general method for assessing the stability of a this compound solution over time.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., DMSO)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.
  • Divide the stock solution into multiple aliquots in separate vials to be tested at different time points.
  • Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
  • At each time point (e.g., 0, 24, 48, 72 hours), remove one aliquot.
  • Allow the aliquot to come to room temperature.
  • Inject a sample of the solution into the HPLC system.
  • Analyze the chromatogram to determine the peak area of this compound.
  • Compare the peak area of this compound at each time point to the initial time point (t=0). A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.
  • Plot the percentage of remaining this compound against time to visualize the stability profile.

Visualizations

Validation & Comparative

Unveiling the Potency of BV02: A Comparative Guide to 14-3-3 Protein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small-molecule inhibitor BV02 against other notable 14-3-3 protein modulators. Supported by experimental data, this document delves into the efficacy of this compound, offering insights into its mechanism and standing within the landscape of 14-3-3 protein-protein interaction (PPI) inhibitors.

The 14-3-3 proteins are a family of highly conserved regulatory molecules that play a crucial role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis. Their ability to bind to a wide range of phosphorylated protein partners makes them attractive therapeutic targets for various diseases, including cancer and neurodegenerative disorders. This compound, a non-peptidic small molecule, has emerged as a significant inhibitor of 14-3-3 PPIs, demonstrating pro-apoptotic effects in cancer cells. This guide will compare this compound with other key 14-3-3 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of 14-3-3 Protein Modulators

The efficacy of a protein-protein interaction inhibitor is primarily determined by its binding affinity (Kd) and its concentration-dependent inhibitory effect (IC50). The following table summarizes the available quantitative data for this compound and a selection of alternative 14-3-3 modulators, including peptide-based inhibitors and natural product stabilizers.

ModulatorTypeTarget InteractionIC50KdNotes
This compound Small Molecule Inhibitor14-3-3/c-Abl~1 µM (LD50)[1]-Bioactive form is the phthalimide derivative 9.[2][3] Induces apoptosis in Imatinib-resistant leukemia cells.[1]
Compound 2-5 Small Molecule Inhibitor14-3-3σ2.6 µM[1][2]-Identified through fragment-based synthesis.[1]
R18 Peptide InhibitorGeneral 14-3-3-70-90 nMA potent antagonist that mimics a natural binding motif.
Difopein Dimeric Peptide InhibitorGeneral 14-3-3--A dimeric form of R18, designed for enhanced activity.
Fusicoccin-A Natural Product Stabilizer14-3-3/Target Complex--Stabilizes the interaction between 14-3-3 and its binding partners.

Experimental Protocols for Inhibitor Validation

The validation of 14-3-3 PPI inhibitors relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for three key experimental techniques used to characterize the binding and inhibitory effects of compounds like this compound.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled peptide derived from a 14-3-3 binding partner is in solution, it tumbles rapidly, resulting in low polarization. Upon binding to the much larger 14-3-3 protein, the tumbling rate slows down, leading to an increase in polarization. An inhibitor will compete with the labeled peptide for binding to 14-3-3, causing a decrease in polarization.

Protocol:

  • Reagents and Preparation:

    • Purified recombinant 14-3-3 protein.

    • A fluorescently labeled peptide corresponding to a known 14-3-3 binding motif (e.g., from Raf-1 or a synthetic high-affinity peptide).

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the fluorescently labeled peptide and the 14-3-3 protein.

    • Add varying concentrations of the test inhibitor.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the labeled peptide.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., 14-3-3 protein) is immobilized on the chip, and the other molecule (the analyte, e.g., the inhibitor or a binding partner) is flowed over the surface. The binding event causes a change in the refractive index, which is measured in real-time as a response unit (RU).

Protocol:

  • Immobilization:

    • Covalently immobilize the purified 14-3-3 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (e.g., this compound or a known binding peptide) over the immobilized 14-3-3 surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of two molecules. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified 14-3-3 protein and the inhibitor (e.g., this compound) in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Load the 14-3-3 protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the 14-3-3 solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data consists of a series of heat spikes for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of the inhibitor to the protein.

    • Fit the data to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Visualizing the Molecular Landscape

To better understand the context of this compound's inhibitory action, the following diagrams illustrate a key 14-3-3 signaling pathway and a typical experimental workflow for validating PPI inhibitors.

14-3-3_Signaling_Pathway cluster_apoptosis Apoptosis Regulation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad_p p-Bad Akt->Bad_p phosphorylates 14-3-3 14-3-3 Bad_p->14-3-3 binds Bcl-xL Bcl-xL 14-3-3->Bcl-xL sequesters p-Bad from Apoptosis Apoptosis Bcl-xL->Apoptosis inhibits This compound This compound This compound->14-3-3 inhibits binding

Caption: A simplified signaling pathway illustrating the role of 14-3-3 in apoptosis.

Inhibitor_Validation_Workflow cluster_workflow Experimental Workflow for PPI Inhibitor Validation Screening Virtual or High-Throughput Screening Hit_Identification Hit Identification Screening->Hit_Identification Biophysical_Validation Biophysical Validation (FP, SPR, ITC) Hit_Identification->Biophysical_Validation Lead_Optimization Lead Optimization Biophysical_Validation->Lead_Optimization Cellular_Assays Cellular Assays (e.g., Apoptosis, Cell Cycle) Lead_Optimization->Cellular_Assays In_Vivo_Studies In Vivo Studies Cellular_Assays->In_Vivo_Studies

Caption: A generalized workflow for the validation of protein-protein interaction inhibitors.

References

Comparative Analysis of BV6 and Similar Smac Mimetic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the Smac mimetic BV6 and similar compounds. This document outlines their mechanism of action, presents key experimental data in a comparative format, details experimental protocols, and visualizes the complex signaling pathways involved.

The compound BV6 is a potent bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] Smac mimetics are a class of therapeutic agents designed to mimic the endogenous Smac/DIABLO protein, which is released from the mitochondria during apoptosis to neutralize IAPs. By doing so, these compounds promote programmed cell death in cancer cells where IAPs are often overexpressed, leading to therapeutic resistance.[2][3]

Performance Comparison of Smac Mimetics

This section provides a quantitative comparison of BV6 and other notable Smac mimetics, including Birinapant (TL32711), LCL161, GDC-0152, and AT-406 (Debio1143). The data presented below summarizes their binding affinities for key IAP proteins, which are crucial determinants of their biological activity. Bivalent Smac mimetics, like BV6 and Birinapant, are generally more potent than their monovalent counterparts.[4]

CompoundTypecIAP1 (Ki/Kd, nM)cIAP2 (Ki/Kd, nM)XIAP (Ki/Kd, nM)
BV6 BivalentPotent antagonistPotent antagonistPotent antagonist
Birinapant Bivalent<1High affinityHigh affinity
LCL161 MonovalentHigh affinityHigh affinityHigh affinity
GDC-0152 Monovalent174328
AT-406 Monovalent1.95.166.4

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Smac mimetics are provided below.

IAP Binding Affinity Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of Smac mimetics to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.

  • Reagents and Materials : Purified recombinant BIR domain proteins (e.g., cIAP1-BIR3, XIAP-BIR3), a fluorescently labeled peptide probe that binds to the Smac binding groove, assay buffer, and the Smac mimetic compounds to be tested.

  • Procedure :

    • A fixed concentration of the fluorescently labeled peptide and the respective BIR domain protein are incubated together to form a complex.

    • Serial dilutions of the Smac mimetic compound are added to the complex.

    • The binding of the fluorescent peptide to the BIR domain results in a high fluorescence polarization signal.

    • Competitive binding of the Smac mimetic displaces the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.

    • The IC50 value, the concentration of the compound that displaces 50% of the fluorescent peptide, is determined.

    • The dissociation constant (Kd) or inhibition constant (Ki) is then calculated from the IC50 value.[5]

Cellular IAP Degradation Assay (Western Blotting)

This method is used to assess the ability of Smac mimetics to induce the degradation of cellular IAP proteins.

  • Cell Culture and Treatment : Cancer cell lines are cultured to a suitable confluency and then treated with varying concentrations of the Smac mimetic compound for different time points.

  • Cell Lysis : After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting :

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the IAP proteins of interest (e.g., anti-cIAP1, anti-XIAP).

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to confirm equal protein loading.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the IAP proteins is quantified to determine the extent of degradation.[6]

Cell Viability and Apoptosis Assays

These assays are used to evaluate the cytotoxic effects of Smac mimetics on cancer cells.

  • Cell Viability Assay (e.g., MTT or SRB assay) :

    • Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the Smac mimetic.

    • After a defined incubation period, a reagent (e.g., MTT or SRB) is added, which is converted into a colored product by viable cells.

    • The absorbance of the colored product is measured using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells.[7]

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining) :

    • Treated and untreated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters dead cells).

    • The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.

Signaling Pathways and Mechanisms of Action

Smac mimetics induce apoptosis primarily through the degradation of cellular IAPs (cIAPs), which are E3 ubiquitin ligases that play a critical role in cell survival signaling. The degradation of cIAPs has two major consequences: the activation of the non-canonical NF-κB pathway and the sensitization of cells to TNFα-induced apoptosis.

General Mechanism of Action of Smac Mimetics

The following diagram illustrates the general signaling pathway initiated by Smac mimetics.

Smac_Mimetic_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_ext TNFα TNFR1 TNFR1 TNFa_ext->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAP) TNFR1->Complex_I recruits Smac_Mimetic Smac Mimetic (e.g., BV6) cIAP cIAP1/2 Smac_Mimetic->cIAP inhibits XIAP XIAP Smac_Mimetic->XIAP inhibits Ub Ubiquitination & Degradation cIAP->Ub auto-ubiquitination NIK NIK (stabilized) cIAP->NIK degrades cIAP->Complex_I inhibits transition p100 p100 NIK->p100 processes to p52 p52_RelB p52/RelB p100->p52_RelB NFkB_target_genes NF-κB Target Genes (e.g., TNFα) p52_RelB->NFkB_target_genes activates transcription Complex_II Complex II (Apoptosome) (FADD, Caspase-8, RIPK1) Complex_I->Complex_II transitions to Caspase8 Caspase-8 (activated) Complex_II->Caspase8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis XIAP->Caspase3 inhibits NFkB_target_genes->TNFa_ext secretion

Caption: General mechanism of Smac mimetic-induced apoptosis.

Experimental Workflow for Assessing Smac Mimetic Activity

The following diagram outlines a typical experimental workflow for the preclinical evaluation of Smac mimetics.

Smac_Mimetic_Workflow Start Start: Select Smac Mimetic and Cancer Cell Lines Binding_Assay IAP Binding Affinity Assay (Fluorescence Polarization) Start->Binding_Assay Degradation_Assay Cellular IAP Degradation Assay (Western Blot) Start->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Start->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Start->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., NF-κB activation, TNFα secretion) Binding_Assay->Mechanism_Studies Degradation_Assay->Mechanism_Studies Viability_Assay->Mechanism_Studies Apoptosis_Assay->Mechanism_Studies In_Vivo_Studies In Vivo Xenograft Studies Mechanism_Studies->In_Vivo_Studies End End: Evaluate Therapeutic Potential In_Vivo_Studies->End

References

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